molecular formula C7H12N4 B13252383 5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine

5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine

Cat. No.: B13252383
M. Wt: 152.20 g/mol
InChI Key: NMHSRADHFBXGAG-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine is a heterocyclic compound that features a triazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with azepine precursors under acidic or basic conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted triazoloazepines .

Scientific Research Applications

5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-7-amine

InChI

InChI=1S/C7H12N4/c8-6-1-2-7-10-9-5-11(7)4-3-6/h5-6H,1-4,8H2

InChI Key

NMHSRADHFBXGAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=CN2CCC1N

Origin of Product

United States

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